Methylene Spacer Length and Lipophilicity
The two‑carbon ethyl spacer between the piperazine ring and the methylcarbamoyl group in the target compound (clogP = 0.19) [1] results in greater calculated lipophilicity than the one‑carbon methyl spacer analog tert‑butyl 3‑[(methylcarbamoyl)methyl]piperazine‑1‑carboxylate (predicted clogP ≈ −0.3) . This difference of approximately 0.5 log units suggests a measurable impact on passive membrane permeability and non‑specific protein binding that must be accounted for in cell‑based assays.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 0.19 |
| Comparator Or Baseline | tert-Butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate (methyl spacer): clogP ≈ −0.3 (predicted) |
| Quantified Difference | ΔclogP ≈ +0.5 log units |
| Conditions | In silico prediction using fragmentation methods (ALOGPS/Molinspiration) |
Why This Matters
The lipophilicity difference indicates that the two compounds will partition differently in cellular and in vivo models, making them non‑interchangeable for SAR studies.
- [1] ZINC15 Database: Compound ZINC1615796340 (tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate) – predicted properties including clogP. Accessed via zinc.docking.org, 2025. View Source
